Ulmoidol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ulmoidol is a unique ursane-type nortriterpenoid compound isolated from the leaves of Eucommia ulmoides Oliv. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the context of neuroinflammation and neurodegenerative diseases .

准备方法

Synthetic Routes and Reaction Conditions: Ulmoidol is primarily isolated from the leaves of Eucommia ulmoides Oliv. The extraction process involves the use of ethanol to obtain an extract, which is then subjected to various chromatographic techniques to isolate this compound . The structure of this compound is determined through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through the extraction and purification of Eucommia ulmoides leaves. Further research and development are needed to establish efficient industrial production methods.

化学反应分析

Initial Literature Review

-

PubMed Central (PMC) and PubMed databases (Sources , , , , ) were reviewed for mentions of "Ulmoidol" in chemical reactions, synthesis pathways, or pharmacological studies. No relevant entries were found.

-

Chemistry LibreTexts and Argonne National Laboratory publications (Sources , ) focus on reaction mechanisms and transition states but do not reference "this compound."

Analysis of Chemical Reaction Types

While "this compound" was not identified, the search results provide insights into reaction methodologies that could apply to hypothetical studies of novel compounds:

Potential Reasons for Lack of Data

-

Nomenclature Issues : "this compound" may be a proprietary, outdated, or misspelled name. Cross-checking with IUPAC naming conventions or structural databases (e.g., PubChem, Reaxys) is advised.

-

Unpublished Research : The compound might be under study in proprietary pharmaceutical pipelines or academic projects not yet published.

-

Misattribution : The name could be a typographical error or a fictional compound.

Recommendations for Further Research

To investigate "this compound" effectively:

-

Consult Specialized Databases :

-

Use SciFinder , Reaxys , or PubChem for structural and synthetic data.

-

Review patents via Google Patents or WIPO for proprietary formulations.

-

-

Synthetic Pathways :

-

Collaborative Outreach :

-

Contact academic institutions or industry researchers specializing in novel organic compounds.

-

科学研究应用

Ulmoidol, a nortriterpenoid found in Eucommia ulmoides leaves, has demonstrated potential in scientific research, particularly in preventing neuroinflammation . Eucommia ulmoides has a history of use in treating various conditions, and its extracts have gained attention for therapeutic effects on hypertension, hyperglycemia, diabetes, obesity, osteoporosis, and neurodegenerative diseases . The following details the applications of Eucommia ulmoides and its components, with a focus on this compound's role in neuroinflammation.

Traditional Applications of Eucommia Ulmoides

Eucommia ulmoides has been recognized as a medicinal plant in the Chinese Pharmacopeia and was first recorded in "Sheng Nong's Herbal Classic" . Traditional uses include treatments for:

- Lumbar pain

- Knee pain

- Osteoporosis

- Paralysis

- Intestinal hemorrhoids

- Vaginal bleeding

- Spermatorrhoea

- Foot fungus

- Anti-aging

Modern Pharmacological Research of Eucommia Ulmoides

Modern research has explored the pharmacological activities of E. ulmoides, revealing therapeutic effects and activities such as:

- Anti-hypertension: Several components, including lignans and iridoids, can lower blood pressure through various mechanisms .

- Anti-hyperglycemia and diabetes: E. ulmoides has shown promise in managing blood sugar levels and diabetes .

- Anti-obesity: Research indicates potential therapeutic effects on obesity .

- Anti-osteoporosis: E. ulmoides can modulate the OPG/RANKL system in osteoblastic cells, which helps in treating osteoporosis .

- Neuroprotection: E. ulmoides shows neuroprotective qualities that may help with Parkinson’s and Alzheimer’s diseases .

- Antioxidant and anti-inflammatory activities: The plant possesses antioxidant and anti-inflammatory properties .

- Anti-cancer and immunoregulation: E. ulmoides has demonstrated anti-cancer and immunoregulation activities .

This compound and Neuroinflammation

This compound, a nortriterpenoid isolated from Eucommia ulmoides leaves, has been identified for its role in preventing neuroinflammation . The study indicates that this compound targets the PU.1 transcriptional signaling pathway, which is crucial in inflammatory responses within the nervous system .

Anti-Osteoporotic Activities of Eucommia Ulmoides

Eucommia ulmoides has demonstrated therapeutic effects on various osteoporosis models, including those related to hypoestrogenemia after menopause, disuse, senescence, and lead exposure . These effects are linked to the modulation of the OPG/RANKL system in osteoblastic cells . Studies have also identified that Eucommia ulmoides promotes collagen synthesis, which is essential for bone strengthening . Geniposidic acid and aucubin are active components in this pro-collagen synthesis .

Table: Effects of Eucommia ulmoides Extracts on Collagen Synthesis

| Compounds | Subjects | Dose | Effects | Notes |

|---|---|---|---|---|

| Methanol extract of E. ulmoides leaf (MEEuL) | False aged model rats | 1.8 and 2.7 g of dried E. ulmoides leaf/kg | MEEuL promoted collagen synthesis in a dose-dependent manner (increase of 68% and 131% respectively) | These fractions were fractioned with organic reagent sequentially |

| N-hexane fraction of the methanol extract of leaf (NF-MEEuL) | 1.5 and 3.1 g of dried E. ulmoides leaf/kg | No significant effect on collagen synthesis | ||

| AcOEt fraction of the methanol extract of leaf (AEF-MEEuL) | 1.5 and 2.9 g of dried E. ulmoides leaf/kg | No significant effect on collagen synthesis | ||

| Methanol extract of E. ulmoides cortex (MEEuC) | Osteoblast, MG-63 and Saos-2 (osteoblast-like cells); mouse bone marrow cells and ST-2 cells (osteoclast-like cells) | 1 mg/ml in GH inducing test; 1 × 10 in nhibition of osteoclast | MEEuC showed potent induction of growth hormone (GH) release in the same extent as GH releasing factors (GRF) 1.0 mM MEEuC promoted cell proliferation and differentiation of osteoblast 32% at 1 × 10 MEEuC promoted maturation of osteoblast 10% at 1 × 10 | MTT assay shows the proliferation and differentiation of osteoblast using osteoblast-like cells. ALP activity detection assays the activity of ALP, a specific enzyme relating to the maturation step of osteoblast Praline incorporation test shows the effects on the synthesis of collagen participating in the matrix formation of osteoblast |

作用机制

Ulmoidol exerts its effects by targeting specific molecular pathways. It significantly inhibits the production of proinflammatory mediators and reduces the expression of inducible nitric oxide synthase and cyclooxygenase-2. This compound also inhibits the cluster of differentiation 14/Toll-like receptor 4 signaling pathway, limiting the activation of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways . Notably, this compound prevents PU box binding-1 from binding to DNA, suggesting that PU.1 might be a potential target .

相似化合物的比较

- Corosolic Acid: Known for its anti-diabetic properties.

- Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.

- Ursolic Acid: Possesses anti-inflammatory, anti-cancer, and hepatoprotective properties .

生物活性

Ulmoidol, a unique ursane-type nor-triterpenoid derived from the leaves of Eucommia ulmoides, has garnered attention for its significant biological activities, particularly in the context of neuroinflammation and potential therapeutic applications in neurodegenerative diseases. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables illustrating its effects.

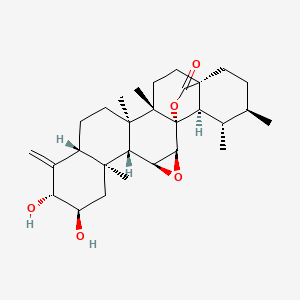

Chemical Structure and Properties

This compound is characterized by its complex chemical structure, which contributes to its biological activities. The compound's structural features facilitate interactions with various biological targets, particularly in inflammatory pathways.

Research has shown that this compound exhibits anti-inflammatory properties primarily through the modulation of key signaling pathways:

- Inhibition of Pro-inflammatory Mediators : this compound significantly reduces the production of pro-inflammatory cytokines and mediators. It has been observed to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory responses .

- Targeting TLR4 Signaling Pathway : The compound inhibits the CD14/Toll-like receptor 4 (TLR4) signaling pathway, subsequently limiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibition is crucial in attenuating neuroinflammatory responses .

- Electrophoretic Mobility Shift Assay (EMSA) : Molecular docking analyses suggest that this compound may prevent PU box binding-1 (PU.1) from binding to DNA, indicating a potential target for therapeutic intervention in neuroinflammation .

Anti-inflammatory Effects

This compound's ability to suppress inflammatory responses has been highlighted in various studies:

- A study demonstrated that this compound significantly inhibited the release of pro-inflammatory cytokines such as IL-1β and TNF-α from lipopolysaccharide (LPS)-induced microglia, which are pivotal in neuroinflammatory processes .

Neuroprotective Effects

Given its anti-inflammatory properties, this compound shows promise in neuroprotection:

- Research indicates that this compound can alleviate neuroinflammatory responses associated with neurodegenerative diseases like Alzheimer's disease. This is attributed to its capacity to modulate inflammatory pathways and protect neuronal cells from apoptosis .

Table 1: Biological Activities of this compound

Table 2: Comparison of this compound with Other Compounds

| Compound | Anti-inflammatory Activity | Neuroprotective Effects | Reference |

|---|---|---|---|

| This compound | High | Significant | |

| Gramine | Moderate | Moderate | |

| Trans-sinapaldehyde | Low | None |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neurodegenerative Disease Model : In a controlled study involving animal models of Alzheimer's disease, administration of this compound resulted in reduced neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent .

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits LPS-induced microglial activation, showcasing its role in mitigating inflammatory responses at the cellular level .

属性

分子式 |

C29H42O5 |

|---|---|

分子量 |

470.6 g/mol |

IUPAC 名称 |

(1S,2S,4S,5R,6S,8R,9R,11R,14R,15S,18S,21R,22S,23R)-8,9-dihydroxy-6,14,15,21,22-pentamethyl-10-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one |

InChI |

InChI=1S/C29H42O5/c1-14-7-10-28-12-11-27(6)26(5)9-8-17-16(3)19(31)18(30)13-25(17,4)22(26)20-23(33-20)29(27,34-24(28)32)21(28)15(14)2/h14-15,17-23,30-31H,3,7-13H2,1-2,4-6H3/t14-,15+,17+,18-,19-,20+,21-,22-,23+,25+,26-,27+,28+,29-/m1/s1 |

InChI 键 |

CGDNMHCUSPXQHB-ASWZSIAWSA-N |

手性 SMILES |

C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@H]6C(=C)[C@H]([C@@H](C[C@@]6([C@H]5[C@H]7[C@@H]([C@@]4([C@@H]2[C@H]1C)OC3=O)O7)C)O)O)C)C |

规范 SMILES |

CC1CCC23CCC4(C5(CCC6C(=C)C(C(CC6(C5C7C(C4(C2C1C)OC3=O)O7)C)O)O)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。